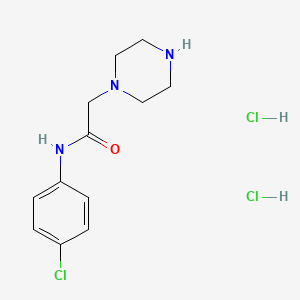

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Description

Properties

Molecular Formula |

C12H18Cl3N3O |

|---|---|

Molecular Weight |

326.6 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride |

InChI |

InChI=1S/C12H16ClN3O.2ClH/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16;;/h1-4,14H,5-9H2,(H,15,17);2*1H |

InChI Key |

AJBATYHPALVOHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation

The core step involves coupling 4-chloroaniline with a 2-(piperazin-1-yl)acetyl derivative. This can be achieved by:

- Reacting 4-chloroaniline with 2-chloroacetyl chloride or an equivalent acyl chloride derivative of piperazine.

- Using bases such as triethylamine or potassium carbonate to neutralize the released acid during amide bond formation.

- Employing solvents like toluene, benzene, xylene, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Cyclization and Salt Formation

- The reaction mixture is heated typically between 120°C to 130°C to promote cyclization if required.

- N,N-diisopropylethylamine can serve as both solvent and base, simplifying the process.

- After amide formation, the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility.

Hydrolysis and Purification

- Hydrolysis steps, when applicable, are performed under acidic or basic conditions (preferably acid hydrolysis using aqueous hydrochloric or sulfuric acid) at temperatures ranging from -20°C to 130°C, commonly around 80°C to 85°C.

- Diastereomeric impurities can be removed by selective leaching with appropriate solvents to obtain optically pure products.

- Byproducts such as benzyl amine or phenylethyl amine can be recovered and recycled to improve overall process efficiency.

| Step | Reagents/Conditions | Temperature | Solvent Options | Notes |

|---|---|---|---|---|

| Amide formation | 4-chloroaniline, 2-(piperazin-1-yl)acetyl chloride, base (TEA, K2CO3) | Room temp to 130°C | Toluene, benzene, xylene, DMF, NMP, DMSO | Base neutralizes HCl byproduct |

| Cyclization | N,N-diisopropylethylamine (solvent/base) | 120–130°C | N,N-diisopropylethylamine | Simplifies solvent/base system |

| Hydrolysis | Aqueous HCl, H2SO4 or HBr | 80–85°C | Aqueous medium | Acid hydrolysis preferred |

| Salt formation | HCl gas or aqueous HCl | Ambient | Not applicable | Forms dihydrochloride salt |

| Purification | Solvent leaching, recrystallization | Ambient | Suitable solvents (not specified) | Removes diastereomers, enhances purity |

- The compound exhibits diastereoisomerism; purification steps are critical to isolate the desired enantiomer.

- Analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry confirm the structure and purity of the synthesized compound.

- The molecular formula is C12H18Cl3N3O with a molecular weight of 326.6 g/mol.

- The dihydrochloride salt form improves the compound's solubility and stability for research applications.

A typical synthesis involves:

- Dissolving 4-chloroaniline and piperazine in DMF.

- Adding 2-chloroacetyl chloride dropwise under stirring with triethylamine as base.

- Heating the mixture at 120°C for several hours to complete amide bond formation.

- Cooling, followed by addition of hydrochloric acid to precipitate the dihydrochloride salt.

- Filtration and recrystallization yield pure N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride.

The preparation of this compound is well-established through amide coupling of 4-chloroaniline with piperazine derivatives under controlled conditions. The use of appropriate solvents, bases, and hydrolysis steps ensures high purity and yield. Conversion to the dihydrochloride salt enhances compound stability, making it suitable for pharmaceutical research.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the amide bond occurs under acidic or basic conditions, yielding distinct products.

Key Findings :

-

Acidic hydrolysis cleaves the amide bond, producing 4-chloroaniline intermediates and carboxylic acid derivatives .

-

Basic conditions favor saponification, forming water-soluble carboxylate salts.

Nucleophilic Substitution

The piperazine nitrogen atoms participate in alkylation and arylation reactions.

Mechanistic Insight :

-

Substitution occurs preferentially at the less sterically hindered piperazine nitrogen.

-

Electron-withdrawing groups on aryl electrophiles enhance reaction rates .

Oxidation Reactions

The piperazine ring undergoes oxidation to form N-oxide derivatives.

| Reagent | Conditions | Products | Stability |

|---|---|---|---|

| H₂O₂ (30% w/v) | Acidic medium, 50°C | N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide N-oxide | Stable in solid state |

| m-CPBA | Dichloromethane, RT | Mono- or di-N-oxides | Sensitive to light |

Notable Observations :

-

N-oxides exhibit increased polarity, impacting solubility and bioavailability.

-

Over-oxidation can lead to decomposition, requiring precise stoichiometry.

Cyclization and Condensation

The compound serves as a precursor in heterocycle formation.

Applications :

-

Cyclized products show enhanced binding to neurological targets .

-

Chlorinated derivatives are explored as anticonvulsant agents .

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| Heating (>200°C) | Decomposition via cleavage of amide bond | 4-chlorophenylamine + CO₂ |

| UV light (254 nm) | Photooxidation of piperazine ring | N-oxide and chlorinated byproducts |

Practical Implications :

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Using agents like hydrogen peroxide.

- Reduction : Employing reagents such as sodium borohydride.

- Substitution : Facilitating nucleophilic substitutions at the piperazine nitrogen atoms.

Biology

The compound has been investigated for its potential as a ligand in receptor binding studies. It interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for understanding its pharmacological profile. These interactions suggest its utility in neuropharmacological research .

Medicine

This compound has shown promise in therapeutic applications, particularly in treating neurological disorders. Its anticonvulsant activity has been evaluated through various animal models, demonstrating efficacy in models of epilepsy. For instance, derivatives of this compound have been synthesized and tested for their anticonvulsant properties using maximal electroshock and pentylenetetrazole screening methods .

Case Studies and Research Findings

- Anticonvulsant Activity : A study evaluated twenty-two new derivatives based on this compound for their anticonvulsant activity. Results indicated significant protective effects in animal models against seizures induced by maximal electroshock .

- Neuropharmacological Studies : In vitro studies demonstrated that the compound binds to voltage-sensitive sodium channels, suggesting its potential as an effective treatment for epilepsy .

- Receptor Interaction Studies : Research highlighted the compound's ability to modulate serotonin receptor activity, which is essential for developing anxiolytic medications .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Piperazine-Acetamide Derivatives

Key Observations :

- Halogenation : The 4-chlorophenyl group, present in the target compound and analogs like 4c and 16 , is associated with enhanced lipophilicity and receptor binding affinity .

- Salt Forms: The dihydrochloride salt of the target compound improves aqueous solubility compared to non-salt analogs like 16, which may influence bioavailability .

- Heterocyclic Modifications : Substitution with thiazole (e.g., 13 ) or thiadiazole (e.g., 4c ) rings introduces distinct electronic and steric profiles, altering target selectivity (e.g., MMP vs. anticancer activity) .

Pharmacological and Biochemical Comparisons

Key Observations :

- Cytotoxicity : Compound 5l , which shares a 4-chlorophenyl group with the target compound, exhibits strong activity against MDA-MB-231 cells (IC₅₀ = 1.4 μM), outperforming sorafenib (IC₅₀ = 5.2 μM) . This suggests that imidazothiazole scaffolds enhance anticancer potency compared to simpler piperazine-acetamide cores.

- P-gp Modulation: Compound 4 demonstrates significant P-gp inhibition, increasing paclitaxel bioavailability by 56–106.6% when co-administered orally .

- SAR Insights : The absence of reported activity for the target compound underscores the importance of additional functional groups (e.g., imidazothiazole in 5l ) in driving pharmacological effects .

Key Observations :

- Synthetic Efficiency : Yields for analogs like 5l (72%) and 4c (75%) reflect optimized protocols for introducing complex heterocycles .

- Analytical Characterization : Advanced techniques like ESI-MS and ¹³C NMR are critical for confirming the structures of analogs with intricate substituents (e.g., imidazothiazole in 5l ) .

Biological Activity

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride, a compound with significant biological activity, has been the focus of various studies due to its potential therapeutic applications. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is synthesized through the acylation of piperazine with 4-chlorobenzoyl chloride followed by treatment with acetic anhydride or acetyl chloride. This compound exhibits significant neuropharmacological properties, particularly in the context of psychiatric disorders and seizure management.

Pharmacological Properties

Anticonvulsant Activity

Research indicates that this compound has potential anticonvulsant properties. In animal models, it has shown efficacy in protecting against seizures induced by maximal electroshock (MES) tests at doses of 100 mg/kg and 300 mg/kg . Notably, its activity was compared to standard antiepileptic drugs (AEDs), revealing that while it exhibited protective effects, its potency was lower than that of phenytoin, a well-established AED.

Anxiolytic and Antidepressant Effects

The compound is also being investigated for its anxiolytic and antidepressant effects. Studies have demonstrated interactions with serotonin and dopamine receptors, suggesting a mechanism that could modulate mood and anxiety levels.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It acts as both an agonist and antagonist at various receptor sites, particularly serotonin (5-HT) and dopamine (D2) receptors. This dual action may contribute to its therapeutic effects in treating mood disorders and epilepsy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticonvulsant | Protective in MES test | |

| Anxiolytic | Modulation of serotonin receptors | |

| Antidepressant | Interaction with dopamine receptors |

Case Studies

Study on Anticonvulsant Activity

In a study evaluating various piperazine derivatives, this compound was found to significantly reduce seizure activity in animal models. The study highlighted that compounds with higher lipophilicity tended to exhibit delayed onset but prolonged duration of action .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with different receptor subtypes. These studies suggest that the compound's structural features facilitate strong interactions with target proteins involved in neurotransmission .

Q & A

Basic: What are the established synthetic routes for N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution. For example, 2-chloro-N-(4-chlorophenyl)acetamide reacts with piperazine derivatives in the presence of NaHCO₃ and NaI (as catalysts) under reflux conditions. This yields the target compound after purification via recrystallization or column chromatography. Reaction efficiency depends on solvent choice (e.g., acetonitrile or DMF) and stoichiometric ratios of reagents . Alternative routes include coupling reactions using activated esters or thiol intermediates, as seen in structurally related acetamide derivatives .

Advanced: How can reaction conditions be optimized for higher yield and purity?

Methodological Answer:

Optimization involves:

- Catalyst Screening : NaI enhances nucleophilicity of piperazine, while bases like K₂CO₃ improve deprotonation efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates but may require post-reaction purification to remove residual solvents.

- Temperature Control : Reflux at 80–100°C balances reaction speed with thermal stability of intermediates.

- In-line Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time dynamically .

Basic: What pharmacological activities are reported for this compound?

Methodological Answer:

Related piperazinyl acetamides exhibit:

- Antimicrobial Activity : Tested via broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Anticonvulsant Effects : Evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ) rodent models, with ED₅₀ values < 50 mg/kg .

- Cytotoxicity : Assessed using MTT assays (IC₅₀ ~10–20 µM in pancreatic cancer cell lines) .

Advanced: How can structure-activity relationship (SAR) studies guide optimization?

Methodological Answer:

- Piperazine Substitution : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) enhances antimicrobial activity by 2–4× .

- Chlorophenyl Modifications : Para-substitution (vs. meta) improves target binding affinity, as shown in docking studies with bacterial enzymes .

- Salt Forms : Dihydrochloride salts improve aqueous solubility (~5 mg/mL vs. <1 mg/mL for free bases), critical for in vivo bioavailability .

Basic: What techniques are used for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., P2₁/c space group with Z = 4) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 352.1) .

Advanced: What challenges arise in X-ray crystallography of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation from ethanol/water mixtures (7:3 v/v) produces diffraction-quality crystals.

- Disorder in Piperazine Rings : Partial occupancy or rotational disorder requires constrained refinement (e.g., SHELXL) .

- Hydrogen Bonding : Weak intermolecular C–H···Cl interactions complicate charge density analysis .

Basic: How is purity assessed during quality control?

Methodological Answer:

- HPLC : Use C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Acceptance criteria: ≥95% purity .

- KF Titration : Residual water content ≤1.0% .

- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values .

Advanced: How to profile impurities and degradation products?

Methodological Answer:

- Forced Degradation : Expose to heat (40°C/75% RH), acid (0.1N HCl), or UV light. Monitor via LC-MS/MS .

- Impurity Identification : Major impurities include hydrolyzed acetamide (m/z 168.1) and dechlorinated byproducts. Compare retention times with certified reference standards (e.g., USP Levocetirizine Dihydrochloride RS) .

Basic: What in vitro assays are suitable for activity screening?

Methodological Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) with S. aureus and E. coli .

- Cytotoxicity : MTT assay (24–72 hr exposure, IC₅₀ calculation via nonlinear regression) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition at 10 µM) .

Advanced: How to design in vivo pharmacokinetic (PK) studies?

Methodological Answer:

- Dosing : Administer 10 mg/kg (oral) or 2 mg/kg (IV) in rodent models.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12 hr post-dose.

- Analytics : Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Key PK parameters: Cₘₐₓ, Tₘₐₓ, AUC₀–∞ .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum batch).

- Compound Stability : Confirm solubility in DMSO/PBS and absence of aggregation (DLS analysis).

- Meta-Analysis : Compare data using tools like RevMan, adjusting for covariates (e.g., incubation time) .

Advanced: What computational methods predict binding modes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.